![molecular formula C16H17N5O2 B2733447 1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-67-9](/img/structure/B2733447.png)
1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure made up of at least two different elements, one of which must be carbon . In this case, the heterocyclic ring contains carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrido[2,3-d]pyrimidine core with various substitutions . The “1,3,6-trimethyl” indicates that there are three methyl groups attached to the 1st, 3rd, and 6th positions of the core structure . The “5-((pyridin-3-ylmethyl)amino)” suggests an amino group linked to a pyridin-3-ylmethyl group at the 5th position . The “2,4(1H,3H)-dione” indicates the presence of two carbonyl groups at the 2nd and 4th positions .Applications De Recherche Scientifique
- Results indicate that several derivatives of F2455-0087 exhibit potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the control drug sorafenib .
- Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed for the most potent anti-proliferative compounds, with IC50 values as low as 0.057 μM .
- Compound 14, derived from F2455-0087, displayed dual activity against cancer cell lines and CDK2. It effectively inhibited cell proliferation and showed significant enzymatic inhibitory activity against CDK2 .
- F2455-0087 derivatives, particularly compound 14, induced alterations in cell cycle progression and apoptosis within HCT cells. These effects contribute to their anti-cancer properties .
- Researchers are exploring F2455-0087 derivatives as a starting point for designing novel kinase inhibitors. The unique scaffold provides opportunities for further optimization and development of targeted therapies .
- Scientists are investigating the structure-activity relationship (SAR) of F2455-0087 derivatives. By modifying specific functional groups, they aim to enhance potency, selectivity, and pharmacokinetic properties .
- Molecular modeling studies have been conducted to understand the binding interactions of F2455-0087 derivatives with CDK2. These computational approaches provide insights into the compound’s mode of action and guide further optimization .
CDK2 Inhibition for Cancer Treatment
Dual Activity Against Cell Lines and CDK2
Cell Cycle Alteration and Apoptosis Induction
Designing Novel Kinase Inhibitors
Structure-Activity Relationship Studies
Computational Modeling and Molecular Docking
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3,6-trimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-7-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-5-4-6-17-8-11/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNMVGCMDCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

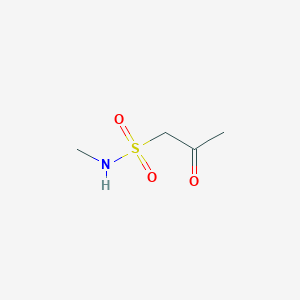
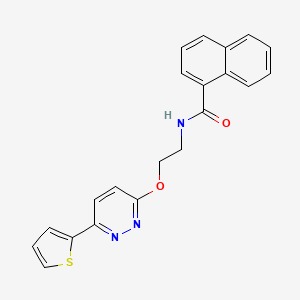

![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)
![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)
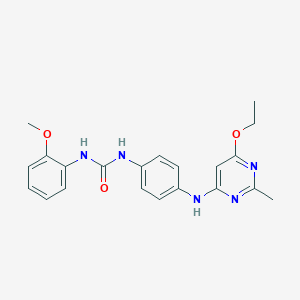
![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)
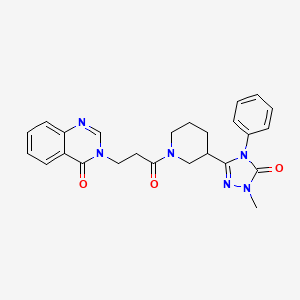
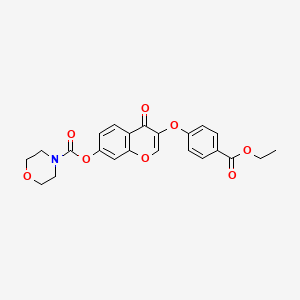
![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)
![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)